molecular formula C20H18BrNO2 B2753778 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide CAS No. 1421449-62-8

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide

Cat. No.: B2753778
CAS No.: 1421449-62-8
M. Wt: 384.273
InChI Key: FQHBBCWBBKJFKI-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide is a chemical compound with a unique structure that includes a bromine atom, a hydroxy group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide typically involves the following steps:

    Hydroxylation: The addition of a hydroxy group to the propyl chain.

    Naphthylation: The attachment of a naphthalene ring to the propyl chain.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and naphthalene groups may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-[3-hydroxy-3-(phenyl)propyl]benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    4-Bromo-N-[3-hydroxy-3-(pyridyl)propyl]benzamide: Contains a pyridyl group in place of the naphthalene ring.

Uniqueness

The presence of the naphthalene ring in 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c21-16-10-8-15(9-11-16)20(24)22-13-12-19(23)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHBBCWBBKJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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